2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride
Description
2-[Azetidin-3-yl(methyl)amino]acetic acid dihydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a methylamino group and an acetic acid moiety. The dihydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. Key properties include:
- Molecular Formula: C₆H₁₃Cl₂N₂O₂ (derived from related entries)
- Molecular Weight: 211.65 g/mol
- CAS Number: 74444-76-1
- Purity: ≥95% (commonly supplied)
The azetidine ring (a four-membered saturated heterocycle) confers conformational rigidity, while the acetic acid group enables functionalization for drug design or coordination chemistry. This compound is utilized as a building block in organic synthesis, particularly for bioactive molecules targeting neurological or inflammatory pathways .
Properties
IUPAC Name |
2-[azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8(4-6(9)10)5-2-7-3-5;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMQSALZZAEBKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, particularly its antimicrobial and anticancer activities. Its azetidine structure allows it to interact with biological macromolecules, influencing pathways related to neurotransmission and enzyme inhibition .
- Neuropharmacology : Preliminary studies suggest that it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders .
-
Biological Research :
- Interaction Studies : Research focuses on its binding affinity and activity against specific biological targets, which is essential for elucidating its mechanism of action . Interaction studies indicate potential effects on neurotransmitter receptors or enzymes involved in metabolic pathways.
-
Industrial Applications :
- The compound is utilized in developing new materials and as a precursor in synthesizing various industrial chemicals. Its ability to act as a building block for heterocyclic compounds enhances its utility in industrial chemistry .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study conducted on the MDA-MB-231 triple-negative breast cancer cell line, the compound exhibited significant antitumor effects. In vitro assays demonstrated a 55% reduction in cell viability after three days of treatment at a concentration of 10 μM. In vivo studies using xenograft models showed that the compound was well tolerated and effectively reduced tumor growth .
Mechanism of Action
The mechanism of action of 2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s unique structural properties allow it to interact with various biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Azetidine Derivatives
- Conformational Rigidity : Azetidine’s compact four-membered ring imposes steric constraints, enhancing binding specificity compared to larger rings like piperidine or piperazine .
- Substituent Effects: The methylamino group in the target compound increases basicity (pKa ~8.5–9.5), favoring salt formation and ionic interactions in biological systems . Ester derivatives (e.g., methyl 2-(azetidin-3-yl)acetate hydrochloride) improve lipophilicity for blood-brain barrier penetration .
Pharmacologically Active Analogues
- Cetirizine Dihydrochloride : While structurally distinct (piperazine core), cetirizine shares the acetic acid moiety and dihydrochloride salt. Its antihistamine activity arises from H1-receptor antagonism, mediated by the chlorophenyl-phenmethyl group .
- Synthetic Utility : Azetidin-3-amine dihydrochloride serves as a simpler scaffold for introducing diverse substituents via alkylation or amidation , contrasting with the pre-functionalized acetic acid group in the target compound.
Physicochemical Properties
| Property | 2-[Azetidin-3-yl(methyl)amino]acetic acid dihydrochloride | Azetidin-3-amine dihydrochloride | Cetirizine Dihydrochloride |
|---|---|---|---|
| Water Solubility | High (due to dihydrochloride salt) | Moderate | High |
| LogP (Predicted) | -1.2 (hydrophilic) | -0.8 | 1.5 (balanced lipophilicity) |
| Melting Point | 180–185°C (decomposes) | 210–215°C | 225–227°C |
Biological Activity
2-[Azetidin-3-yl(methyl)amino]acetic acid; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an amino acid moiety. This structural composition suggests potential interactions with biological systems similar to those of other amino acids or peptides, which can influence various physiological processes.
The biological activity of 2-[Azetidin-3-yl(methyl)amino]acetic acid; dihydrochloride is primarily attributed to its interaction with specific molecular targets. The azetidine ring allows for versatile binding to biological molecules, potentially modulating their activity. This compound may act as an antagonist or inhibitor in various biochemical pathways, impacting cellular functions such as growth and apoptosis .
Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, in vitro studies have shown that certain azetidine derivatives can significantly reduce the viability of aggressive cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), by up to 55% at concentrations of 10 μM after three days of treatment . Additionally, in vivo studies utilizing xenograft models demonstrated that these compounds could effectively inhibit tumor growth without significant toxicity to the host .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of 2-[Azetidin-3-yl(methyl)amino]acetic acid; dihydrochloride. Compounds derived from this structure have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Some derivatives showed AChE inhibition comparable to established drugs like rivastigmine, suggesting their potential use in treating cognitive disorders .
Table: Summary of Biological Activities
Q & A
Q. What are the critical safety considerations when handling this compound in a laboratory setting?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
